4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol
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Overview
Description
4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol is a synthetic organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol typically involves multi-step organic reactions. The starting materials usually include 2-chlorobenzene and thienopyridine derivatives. The synthesis may involve:
Grignard Reaction: Formation of a Grignard reagent from 2-chlorobenzene, followed by reaction with a thienopyridine derivative.
Hydrogenation: Reduction of the intermediate compound to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential therapeutic effects.
Medicine
In medicine, similar compounds are often explored for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In industry, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-4-(pyridin-3-yl)butan-1-ol
- 4-(2-chlorophenyl)-4-(thieno[2,3-c]pyridin-5-yl)butan-1-ol
Uniqueness
Compared to similar compounds, 4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups and the presence of the thienopyridine moiety.
Properties
Molecular Formula |
C17H20ClNOS |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol |
InChI |
InChI=1S/C17H20ClNOS/c18-15-5-2-1-4-14(15)16(6-3-10-20)19-9-7-17-13(12-19)8-11-21-17/h1-2,4-5,8,11,16,20H,3,6-7,9-10,12H2 |
InChI Key |
AUDIRCSLRJCVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(CCCO)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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